CDK4-R24C -

CDK4-R24C

Catalog Number: EVT-244051
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclin-dependent kinase 4
Synthesis Analysis

Methods of Synthesis

The synthesis of CDK4-R24C typically involves genetic engineering techniques to introduce the specific mutation into the CDK4 gene. This can be achieved through:

  • Site-Directed Mutagenesis: A method that allows for precise alterations in the DNA sequence of the CDK4 gene, replacing arginine with cysteine at position 24.
  • Lentiviral Transduction: This technique is often used to deliver the mutated gene into target cells. For example, in creating immortalized cell lines such as HepaMN, lentiviruses carrying the CDK4-R24C mutation are introduced into hepatocyte cultures to facilitate stable expression of the mutant protein .

Technical Details

The process involves:

  1. Designing primers for polymerase chain reaction (PCR) that flank the target site.
  2. Amplifying the CDK4 gene and incorporating the mutation during amplification.
  3. Cloning the mutated gene into an appropriate vector for expression in mammalian cells.
Molecular Structure Analysis

Structure

The molecular structure of CDK4-R24C includes a typical cyclin-dependent kinase configuration with a catalytic domain that is crucial for its kinase activity. The mutation at position 24 alters the local structure surrounding the ATP-binding site, which is essential for substrate phosphorylation.

Data

  • Molecular Weight: Approximately 34 kDa.
  • PDB ID: The structural data can be referenced from Protein Data Bank entries related to CDK4, noting that specific structures may not always depict the R24C variant directly.
Chemical Reactions Analysis

Reactions

CDK4-R24C participates in several key biochemical reactions:

Technical Details

The loss of interaction with p16INK4A can be analyzed using co-immunoprecipitation assays to demonstrate reduced binding affinity and subsequent effects on downstream signaling pathways.

Mechanism of Action

Process

The mechanism by which CDK4-R24C promotes oncogenesis involves:

  1. Cell Cycle Regulation: By phosphorylating RB1, CDK4-R24C facilitates transition from G1 to S phase, driving cell proliferation.
  2. Feedback Loop Disruption: The mutation disrupts feedback mechanisms involving p16INK4A and RB1, leading to sustained activation of cyclin D-CDK4 complexes .

Data

Studies have shown that mice expressing CDK4-R24C exhibit phenotypes similar to those lacking functional p16INK4A, highlighting its role in melanoma development .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Typically soluble in physiological buffers used for cell culture.
  • Stability: The stability of CDK4-R24C under various conditions can be assessed through thermal shift assays.

Chemical Properties

  • Enzymatic Activity: Exhibits increased kinase activity compared to wild-type due to loss of regulatory control by p16INK4A.
  • pH Stability: Optimal activity generally occurs around physiological pH (7.2-7.4).
Applications

Scientific Uses

CDK4-R24C serves as an important model for studying:

  • Melanoma Pathogenesis: Understanding how mutations lead to cancer progression.
  • Drug Development: Targeting CDK4/RB1 pathways with inhibitors like palbociclib in therapeutic strategies against cancers driven by this mutation .
  • Cellular Senescence Studies: Investigating how altered cell cycle regulation affects cellular aging and tumorigenesis.
Genetic and Molecular Basis of CDK4-R24C Mutation

Discovery and Germline Transmission in Familial Melanoma

The CDK4-R24C mutation was first identified as a germline alteration in melanoma-prone families, establishing CDK4 as a high-risk susceptibility gene alongside CDKN2A. This mutation substitutes arginine with cysteine at codon 24 of the CDK4 kinase domain, abolishing p16INK4a-mediated inhibition. Key findings include:

  • Familial Penetrance: A multinational study of 17 families (11 with R24H, 6 with R24C) revealed 103 verified melanoma cases among 209 tested subjects. Mutation carriers exhibited a median age of onset at 39 years, with 41.7% developing multiple primary melanomas (MPM) [1].
  • Phenotypic Features: CDK4-positive individuals showed significantly higher frequencies of clinically atypical nevi (p < 0.001) and associations with MC1R red-hair color variants (p = 0.010), mirroring CDKN2A-mutated families [1].
  • Functional Impact: Germline transmission of R24C in mouse models demonstrated embryonic viability but accelerated tumorigenesis. Cdk4R24C/R24C mice developed spontaneous tumors in the pancreas, pituitary, and skin within 8–10 months, confirming its role as a dominant oncogene [2] [7].

Table 1: Clinical Features of CDK4-R24C in Melanoma-Prone Families

ParameterObservationSource
Number of Families17 (11 R24H, 6 R24C) [1]
Median Age at Onset39 years [1]
Multiple Primary Melanomas41.7% of carriers [1]
Atypical Nevi PrevalenceSignificantly higher in mutation carriers [1]

Structural Implications of R24C Substitution on p16INK4a Binding

The R24C mutation disrupts a critical electrostatic interaction between CDK4 and p16INK4a, leading to constitutive kinase activation:

  • Binding Interface: Wild-type CDK4 uses Arg24 to form a salt bridge with Asp84 of p16INK4a. The R24C substitution eliminates this interaction, reducing binding affinity by >90% [9] [5].
  • Conformational Effects: Structural analyses (NMR/X-ray crystallography) show p16INK4a’s ankyrin repeat domain undergoes steric hindrance when bound to R24C-mutated CDK4. This impairs the "shrinking" of the cyclin D binding surface, deregulating cell cycle control [9] [3].
  • Kinase Dynamics: Molecular dynamics simulations reveal that R24C destabilizes the CDK4 glycine loop (residues 17–22), enhancing ATP affinity and promoting Rb hyperphosphorylation despite p16INK4a overexpression [3] [6].

Table 2: Structural Consequences of R24C vs. Wild-Type CDK4

ParameterWild-Type CDK4R24C-Mutated CDK4
p16INK4a Binding AffinityHigh (Kd ~nM)Severely reduced
Electrostatic InterfaceArg24-Asp84 salt bridgeDisrupted
Glycine Loop StabilityStableDestabilized
ATP Binding EfficiencyRegulatedEnhanced

Evolutionary Conservation of Arginine 24 in CDK4/6 Kinase Domains

Arg24 is evolutionarily conserved across vertebrates and invertebrates, underscoring its role in cell cycle regulation:

  • Sequence Alignment: Arg24 resides in the conserved PSTAIRE helix of CDK4/6. In 72 vertebrate species analyzed, this residue is 100% conserved, while invertebrates (e.g., Drosophila) show conservative substitutions retaining positive charge (e.g., lysine) [3] [5].
  • Functional Invariance: Experimental mutagenesis in non-mammalian models (e.g., zebrafish) confirms that substitutions at Arg24 impair p16 ortholog binding, validating its universal role in kinase regulation [3].
  • Divergence in Inhibitor Response: Unlike CDK4, CDK6 lacks equivalent germline mutations at Arg31 (homologous to Arg24), suggesting distinct evolutionary constraints in dimerization partners [10] [3].

Table 3: Conservation of Arg24 in CDK4/6 Across Species

Species GroupCDK4 ConservationFunctional Consequence of Mutation
Mammals100% (Arg24)Abolished p16 binding
Birds100% (Arg24)Similar to mammals
Teleost fish100% (Arg24)Loss of p19a binding
InsectsLys/Arg at homologPartial kinase deregulation

Properties

Product Name

CDK4-R24C

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